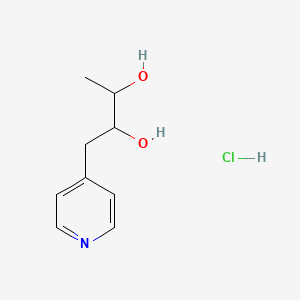![molecular formula C9H12Cl2O B6611210 3,3-bis(chloromethyl)spiro[3.3]heptan-1-one CAS No. 2763759-33-5](/img/structure/B6611210.png)
3,3-bis(chloromethyl)spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-bis(chloromethyl)spiro[3.3]heptan-1-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a saturated benzene bioisostere . The presence of two chloromethyl groups attached to the spirocyclic framework makes it an interesting molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3,3-bis(chloromethyl)spiro[3.3]heptan-1-one typically involves the chloromethylation of spiro[3.3]heptan-1-one. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield .
Chemical Reactions Analysis
3,3-bis(chloromethyl)spiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3,3-bis(chloromethyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying bioisosterism and its effects on biological activity.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-bis(chloromethyl)spiro[3.3]heptan-1-one involves its interaction with various molecular targets. The spirocyclic structure allows it to mimic the properties of benzene rings, making it a useful bioisostere in drug design. The chloromethyl groups can participate in covalent bonding with biological molecules, potentially leading to the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
3,3-bis(chloromethyl)spiro[3.3]heptan-1-one can be compared with other spirocyclic compounds such as:
Spiro[3.3]heptane: Lacks the chloromethyl groups, making it less reactive.
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with different physicochemical properties.
Cubane: A highly strained molecule with unique reactivity.
Bicyclo[2.2.2]octane: Similar in being a saturated benzene bioisostere but with a different ring structure.
The uniqueness of this compound lies in its combination of the spirocyclic core and the reactive chloromethyl groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
3,3-bis(chloromethyl)spiro[3.3]heptan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2O/c10-5-8(6-11)4-7(12)9(8)2-1-3-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMBEQIQFKGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)CC2(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)


![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)

![N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B6611173.png)
![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)


![2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate](/img/structure/B6611200.png)
![N-{2-[(2-{[3-(2-aminoethoxy)phenyl]amino}-5-fluoropyrimidin-4-yl)amino]phenyl}methanesulfonamide, trifluoroacetic acid](/img/structure/B6611219.png)
